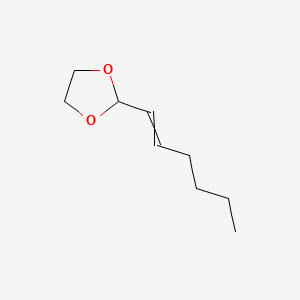
1,3-Dioxolane, 2-(1-hexenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-1-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the hex-1-en-1-yl group introduces an unsaturated aliphatic chain, which can impart unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of hex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(Hex-1-en-1-yl)-1,3-dioxolane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. Additionally, the use of heterogeneous acid catalysts, such as ion-exchange resins, can facilitate the separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the dioxolane ring can lead to the formation of diols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The unsaturated hex-1-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides. For example, the addition of bromine can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or hydrogen bromide in acetic acid.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Hex-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can be easily removed under acidic conditions to regenerate the carbonyl functionality.
Biology: Investigated for its potential as a bioactive compound. The unsaturated aliphatic chain may interact with biological targets, leading to various biological effects.
Medicine: Explored for its potential use in drug delivery systems. The dioxolane ring can enhance the stability and solubility of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins. The compound can act as a cross-linking agent, improving the mechanical properties of the materials.
Mecanismo De Acción
The mechanism of action of 2-(Hex-1-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can form hydrogen bonds with biological macromolecules, while the hex-1-en-1-yl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hex-1-en-1-yl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a dioxolane ring.
Hex-1-en-1-yl acetate: Contains an acetate group instead of a dioxolane ring.
1-Ethenyl-2-(hex-1-en-1-yl)cyclopropane: Contains a cyclopropane ring instead of a dioxolane ring.
Uniqueness
2-(Hex-1-en-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the unsaturated hex-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-hex-1-enyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-9-10-7-8-11-9/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
QHZSAMUNTCMCCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


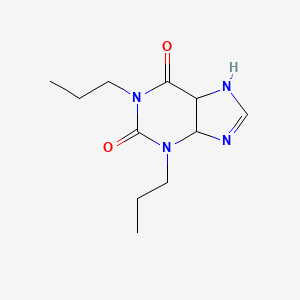
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

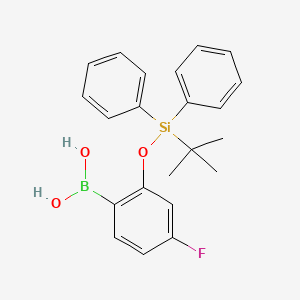
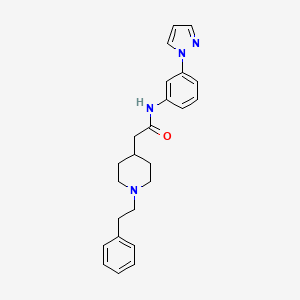
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
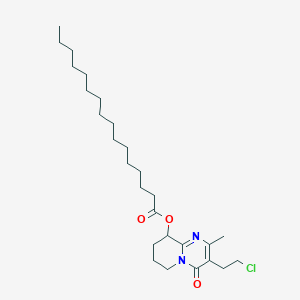
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

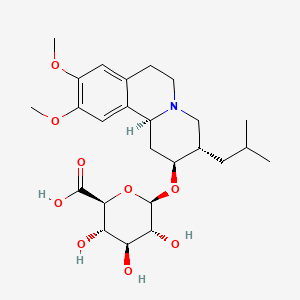
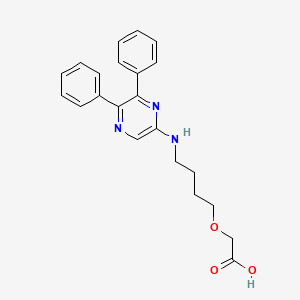
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
